molecular formula C22H23N3O2 B11009121 N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide

Cat. No.: B11009121
M. Wt: 361.4 g/mol
InChI Key: WPQZCGNJXXPRRL-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide typically involves the reaction between tryptamine and a suitable carboxylic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of an organic solvent such as dichloromethane and may require mild heating to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, where reagents such as halogens or nitro groups can be introduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s indole structure makes it a valuable tool in studying biological processes, particularly those involving tryptamine derivatives.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to interact with various enzymes and receptors, potentially modulating their activity. For example, it may bind to serotonin receptors, influencing neurotransmitter signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in scientific research.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)indole-3-carboxamide

InChI

InChI=1S/C22H23N3O2/c1-27-13-12-25-15-19(18-7-3-5-9-21(18)25)22(26)23-11-10-16-14-24-20-8-4-2-6-17(16)20/h2-9,14-15,24H,10-13H2,1H3,(H,23,26)

InChI Key

WPQZCGNJXXPRRL-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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